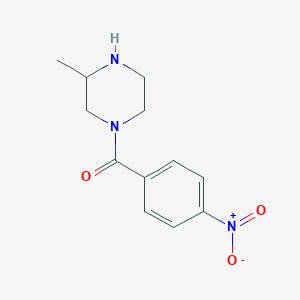

3-Methyl-1-(4-nitrobenzoyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methyl-1-(4-nitrobenzoyl)piperazine is a chemical compound with the molecular formula C12H15N3O3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring The compound is characterized by the presence of a methyl group at the third position and a 4-nitrobenzoyl group attached to the nitrogen atom of the piperazine ring

Preparation Methods

The synthesis of 3-Methyl-1-(4-nitrobenzoyl)piperazine typically involves the acylation of 3-methylpiperazine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow reactions and the use of automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

3-Methyl-1-(4-nitrobenzoyl)piperazine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Reduction: The compound can undergo reduction reactions to form different derivatives. For example, the nitro group can be reduced to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium dithionite, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Methyl-1-(4-nitrobenzoyl)piperazine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activities. Derivatives of piperazine are known to exhibit various pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives. It may serve as a lead compound for the development of new drugs.

Industry: The compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(4-nitrobenzoyl)piperazine depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes, receptors, and ion channels. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

3-Methyl-1-(4-nitrobenzoyl)piperazine can be compared with other similar compounds, such as:

1-Methyl-4-(4-nitrobenzoyl)piperazine: This compound has a similar structure but with a methyl group at the first position instead of the third position.

1-Benzyl-4-(4-nitrobenzoyl)piperazine: This compound has a benzyl group instead of a methyl group, which can significantly alter its chemical properties and biological activities.

1-(3-Methoxy-4-nitrophenyl)piperazine: This compound has a methoxy group on the benzene ring, which can influence its reactivity and interactions with biological targets.

Biological Activity

3-Methyl-1-(4-nitrobenzoyl)piperazine is an organic compound featuring a piperazine ring, which is a common structural motif in various biologically active molecules. This compound's unique structure includes a methyl group at the third position of the piperazine ring and a 4-nitrobenzoyl moiety, suggesting potential pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Interaction with Molecular Targets

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group in the compound can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components, influencing biological pathways. This interaction is crucial for understanding its potential therapeutic effects.

Antimicrobial and Anticancer Properties

Research indicates that derivatives of piperazine often exhibit antimicrobial and anticancer properties. Given the structural characteristics of this compound, it is hypothesized that this compound may also possess similar activities. Studies have shown that piperazine derivatives can inhibit cancer cell growth and exhibit cytotoxic effects against various cancer cell lines.

Cytotoxicity Assays

In a study examining the cytotoxic effects of various piperazine derivatives, this compound was tested against prostate cancer cell lines (PC3). The results indicated significant cytotoxicity, with an IC50 value comparable to established prodrugs like CB1954. The findings suggest that this compound could serve as a promising candidate for further development in cancer therapy.

Mechanistic Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in cancer metabolism. The results indicated favorable binding affinities, supporting the hypothesis that this compound could modulate enzyme activity relevant to tumor growth.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Methyl-4-(4-nitrobenzoyl)piperazine | Methyl group at the first position | Different positioning affects reactivity |

| 1-Benzyl-4-(4-nitrobenzoyl)piperazine | Benzyl group replaces methyl | Alters chemical properties significantly |

| 1-(3-Methoxy-4-nitrophenyl)piperazine | Methoxy group on the benzene ring | Influences reactivity and interactions with targets |

Properties

IUPAC Name |

(3-methylpiperazin-1-yl)-(4-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-9-8-14(7-6-13-9)12(16)10-2-4-11(5-3-10)15(17)18/h2-5,9,13H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZWROLPEYUMCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.